molecular formula C12H13NO3 B11803820 1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11803820
M. Wt: 219.24 g/mol
InChI Key: DZQPIPVDENTCRC-UHFFFAOYSA-N
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Description

1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aromatic amine with diethyl malonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as triethylamine and solvents like diphenyl ether .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Similar Compounds:

Uniqueness: this compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical modifications makes it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1,8-dimethyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-7-4-3-5-8-9(12(15)16)6-10(14)13(2)11(7)8/h3-5,9H,6H2,1-2H3,(H,15,16)

InChI Key

DZQPIPVDENTCRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CC(=O)N2C)C(=O)O

Origin of Product

United States

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